methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate
Description
Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted with a trifluoromethyl (-CF₃) group at the 1-position and a methyl ester (-COOCH₃) at the 2-position. Its molecular formula is C₁₀H₇F₃N₂O₂, with a molar mass of 244.17 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety may act as a prodrug precursor, improving solubility for pharmaceutical applications.
Properties
CAS No. |
2694729-19-4 |
|---|---|
Molecular Formula |
C10H7F3N2O2 |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 1-(trifluoromethyl)benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-6-4-2-3-5-7(6)15(8)10(11,12)13/h2-5H,1H3 |
InChI Key |
YBSBUAMVRKPCNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2N1C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts, such as trifluoromethyl iodide (CF₃I) and a suitable radical initiator.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors for the lithiation of intermediates followed by trapping with electrophiles has been reported . This method allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.
Reduction: Reduction reactions can be used to modify the benzodiazole ring, potentially leading to the formation of different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide (CF₃I), lithium diisopropylamide (LDA), and various radical initiators. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted benzodiazoles .
Scientific Research Applications
Pharmaceutical Development
Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its ability to modify biological activity through structural changes makes it valuable in drug design. The trifluoromethyl group can enhance lipophilicity and metabolic stability, which are critical for drug efficacy.
Biological Studies
The compound is utilized in enzyme inhibition studies and protein-ligand interaction analyses. Its unique electronic properties allow it to interact selectively with various biological macromolecules, making it an important tool in biochemical research.
Case Study:
In a study examining enzyme inhibitors, researchers found that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in cancer metabolism, highlighting its potential as a therapeutic agent.
Materials Science
In materials science, this compound is investigated for its potential in creating materials with tailored electronic or optical properties. Such materials can be used in organic electronics, sensors, and photonic devices due to their ability to modify charge transport properties.
Mechanism of Action
The mechanism by which methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group can significantly alter the electronic properties of the molecule, enhancing its ability to interact with enzymes, receptors, or other proteins . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Core Heterocycles
Heterocycle Variations
- Triazole Derivatives: Methyl 1-[4-Methyl-6-(Trifluoromethyl)-2-Pyrimidinyl]-1H-1,2,3-Triazole-4-Carboxylate (C₁₁H₁₀F₃N₅O₂): Replaces the benzodiazole core with a triazole ring linked to a pyrimidine group. 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid: Features a triazole ring with a -CF₃ group and a 4-chlorophenyl substituent. Demonstrated antitumor activity (68.09% growth inhibition in NCI-H522 lung cancer cells), highlighting the role of -CF₃ in bioactivity .
Benzodiazole Modifications
- 1-[(4-Fluorophenyl)Methyl]-2-(Trifluoromethyl)-1H-1,3-Benzodiazole (C₁₅H₁₀F₄N₂): Substitutes the methyl ester with a 4-fluorobenzyl group.
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide (9c): Combines benzodiazole with triazole and thiazole moieties. Such hybrids are explored for dual-targeting therapies, leveraging multiple heterocycles for enhanced activity .
Physicochemical and Spectral Properties
Biological Activity
Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
Molecular Characteristics:
- CAS Number: 2694729-19-4
- Molecular Formula: C10H7F3N2O2
- Molecular Weight: 244.17 g/mol
- IUPAC Name: Methyl 1-(trifluoromethyl)benzimidazole-2-carboxylate
The trifluoromethyl group (-CF₃) attached to the benzodiazole ring significantly influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's binding affinity to these targets, potentially leading to effective inhibition or modulation of their activity.
Antitumor Activity
A notable area of investigation is the antitumor activity of benzodiazole derivatives. Some studies have reported that certain benzodiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that specific derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves interference with cell cycle progression and induction of programmed cell death.
Case Studies
-
Study on Enzyme Inhibition:
A study evaluated the enzyme inhibition potential of this compound against various kinases involved in cancer progression. The results indicated that the compound exhibited selective inhibition against certain kinases, suggesting its potential as a targeted therapy for cancer treatment. -
Antimicrobial Efficacy:
Another case study explored the antimicrobial properties of related benzodiazole compounds in vitro. The findings revealed that some derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
